N-(3-methoxyphenyl)-2-nitrobenzenesulfonamide N-(3-methoxyphenyl)-2-nitrobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 63228-65-9
VCID: VC21435508
InChI: InChI=1S/C13H12N2O5S/c1-20-11-6-4-5-10(9-11)14-21(18,19)13-8-3-2-7-12(13)15(16)17/h2-9,14H,1H3
SMILES: COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Molecular Formula: C13H12N2O5S
Molecular Weight: 308.31g/mol

N-(3-methoxyphenyl)-2-nitrobenzenesulfonamide

CAS No.: 63228-65-9

Cat. No.: VC21435508

Molecular Formula: C13H12N2O5S

Molecular Weight: 308.31g/mol

* For research use only. Not for human or veterinary use.

N-(3-methoxyphenyl)-2-nitrobenzenesulfonamide - 63228-65-9

Specification

CAS No. 63228-65-9
Molecular Formula C13H12N2O5S
Molecular Weight 308.31g/mol
IUPAC Name N-(3-methoxyphenyl)-2-nitrobenzenesulfonamide
Standard InChI InChI=1S/C13H12N2O5S/c1-20-11-6-4-5-10(9-11)14-21(18,19)13-8-3-2-7-12(13)15(16)17/h2-9,14H,1H3
Standard InChI Key UYBGLARFVVNDFR-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Canonical SMILES COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Introduction

N-(3-methoxyphenyl)-2-nitrobenzenesulfonamide is an organosulfur compound belonging to the sulfonamide class, characterized by the presence of a sulfonamide functional group. This compound features a nitro group and a methoxy-substituted phenyl moiety, contributing to its chemical properties and potential biological activities. Sulfonamides are widely studied for their pharmaceutical applications, particularly as antibacterial agents.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-2-nitrobenzenesulfonamide typically involves nucleophilic substitution reactions. A common synthetic route includes reacting an amine with a sulfonyl chloride to form the sulfonamide linkage. The synthesis can be achieved from commercially available starting materials, including various anilines and sulfonyl chlorides.

Antimicrobial Activity

N-(3-methoxyphenyl)-2-nitrobenzenesulfonamide exhibits significant antibacterial properties due to its ability to inhibit bacterial enzymes. The compound interacts with bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, leading to the disruption of bacterial growth and replication.

Activity TypeTest OrganismsMethod UsedResults
AntibacterialVarious bacteriaDisc diffusionEffective against both Gram-positive and Gram-negative bacteria

Medicinal Chemistry

This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial properties. Its unique structure allows it to interact with specific molecular targets, making it a valuable candidate for medicinal chemistry applications.

Materials Science

N-(3-methoxyphenyl)-2-nitrobenzenesulfonamide can be used in the synthesis of advanced materials, including polymers and dyes, due to its electronic properties.

Industrial Applications

The compound serves as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals, leveraging its reactivity and versatility.

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